1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

Catalog No.
S14603423
CAS No.
M.F
C12H13F3O2
M. Wt
246.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

Product Name

1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

IUPAC Name

1-[3-ethoxy-5-(trifluoromethyl)phenyl]propan-2-one

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

InChI

InChI=1S/C12H13F3O2/c1-3-17-11-6-9(4-8(2)16)5-10(7-11)12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

JGBPRLHDQPOZRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)CC(=O)C

1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the molecular formula C12_{12}H13_{13}F3_{3}O2_{2}. This compound features a phenyl ring substituted with both an ethoxy group and a trifluoromethyl group, linked to a propan-2-one moiety. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various applications in chemical synthesis and biological research .

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives .

The biological activity of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is linked to its ability to interact with specific molecular targets. It may modulate the activity of enzymes and receptors, influencing biochemical pathways related to oxidative stress and inflammation. Its unique structure allows it to affect various cellular signaling pathways, which could be beneficial in therapeutic contexts .

The synthesis of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

  • Starting Materials: Commonly used starting materials include 3-ethoxybenzaldehyde and trifluoromethyl ketone.
  • Reaction Conditions: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate the reaction.
  • Industrial Production: For large-scale production, optimized batch reactions are utilized to ensure high yield and purity of the final product .

1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Material Science: Its unique properties make it useful in developing new materials with specific functionalities.
  • Chemical Research: The compound is utilized in studies exploring chemical reactivity and interactions due to its distinctive structural features .

Studies on the interactions of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one reveal its potential effects on various biological systems. The compound's ability to modulate enzyme activity suggests that it could play a role in drug development or as a lead compound for further modifications aimed at enhancing biological efficacy .

Several compounds share structural similarities with 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one, including:

  • 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one
  • 2-Propanone, 1-[3-(trifluoromethyl)phenyl]
  • 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

The uniqueness of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one lies in its combination of both ethoxy and trifluoromethyl groups, which contribute distinct chemical properties such as increased lipophilicity and stability compared to similar compounds. These attributes enhance its applicability in both synthetic chemistry and biological research contexts, setting it apart from its analogs .

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

246.08676414 g/mol

Monoisotopic Mass

246.08676414 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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